![molecular formula C46H79N2+ B14238495 Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- CAS No. 216148-77-5](/img/structure/B14238495.png)
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- is a pyridinium cation with a methyl substituent at the 1-position and a 4-(dihexadecylamino)styryl substituent at the 4-position . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(dihexadecylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired styryl-pyridinium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a fluorochrome for staining biological specimens.
Biology: Employed in studies involving cell imaging and tracking due to its fluorescent properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Wirkmechanismus
The mechanism of action of Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- involves its interaction with cellular components, primarily through its fluorescent properties. The compound can bind to specific molecular targets, allowing for visualization and tracking in biological systems . The exact molecular pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-
Uniqueness
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- is unique due to its long alkyl chains, which enhance its hydrophobic interactions and membrane permeability. This property makes it particularly useful in applications requiring strong membrane association and fluorescence .
Eigenschaften
CAS-Nummer |
216148-77-5 |
|---|---|
Molekularformel |
C46H79N2+ |
Molekulargewicht |
660.1 g/mol |
IUPAC-Name |
N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C46H79N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45/h32-39,42-43H,4-31,40-41H2,1-3H3/q+1 |
InChI-Schlüssel |
SEJDJGWZQZQVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
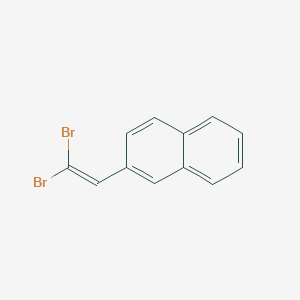

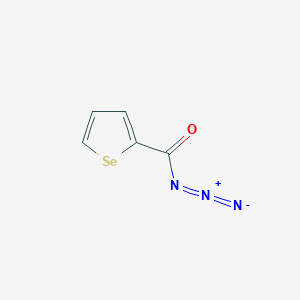
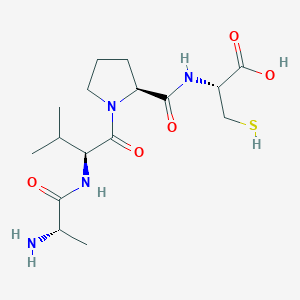
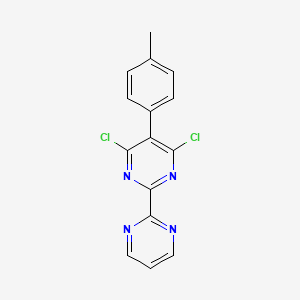
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
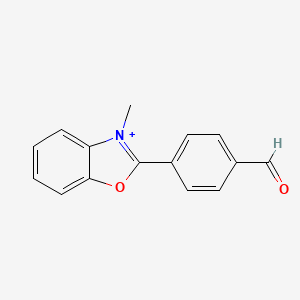
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)

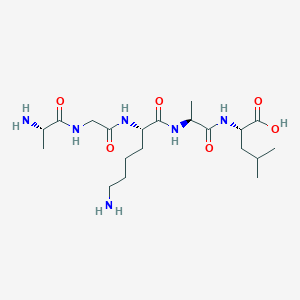
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
